
Acétate de chlormadinone
Vue d'ensemble
Description
Chlormadinone acetate is a synthetic progestin and antiandrogen medication. It is primarily used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, and in the treatment of gynecological disorders. Additionally, it is used to treat androgen-dependent conditions such as enlarged prostate and prostate cancer in men, as well as acne and hirsutism in women .
Applications De Recherche Scientifique
Hormonal Contraception
CMA is primarily used in combined oral contraceptives (COCs). Its effectiveness as a contraceptive has been well-documented, with studies indicating high tolerability and adherence rates among users. For instance, a recent trial demonstrated that COCs containing CMA significantly reduced dysmenorrhea and improved skin conditions among users .
Case Study: Efficacy in Contraception
A clinical study involving COCs with CMA reported an efficacy rate exceeding 99% in preventing pregnancy, with minimal side effects compared to other hormonal contraceptives . The favorable side effect profile contributes to its popularity among women seeking reliable contraception.
Treatment of Prostate Cancer
CMA has emerged as a promising option for managing low-risk prostate cancer. A randomized controlled trial showed that low-dose CMA significantly improved the persistence rate of active surveillance in patients with low-risk prostate cancer. The study indicated a persistence rate of 75.5% in the CMA group compared to 50.1% in the placebo group over three years .
Clinical Findings
- Prostate Volume Reduction : Patients treated with CMA exhibited a notable decrease in prostate volume and prostate-specific antigen (PSA) levels .
- Adverse Events : The incidence of adverse events was higher in the CMA group but largely manageable, with constipation being the most reported side effect .
Odontogenic Differentiation
Recent research has explored CMA's role beyond reproductive health, particularly its effects on odontogenic differentiation. A study demonstrated that CMA enhances the differentiation and mineralization of human dental pulp cells (hDPCs), indicating potential applications in dental tissue engineering .
Fertility-Sparing Treatments
CMA is also utilized as a fertility-sparing treatment option for women with conditions like endometrial hyperplasia or certain types of cancer. Its progestogenic effects help regulate menstrual cycles and reduce the risk of endometrial cancer without compromising fertility .
Safety Profile and Risks
While CMA is generally well-tolerated, concerns regarding its safety profile have arisen, particularly related to the risk of meningioma associated with prolonged use. Regulatory bodies have recommended limiting high-dose formulations to situations where alternative treatments are inappropriate and emphasized the importance of using the lowest effective dose for the shortest duration .
Mécanisme D'action
Target of Action
Chlormadinol acetate, also known as CMA, is a synthetic derivative of progesterone . It primarily targets the progesterone receptor and the androgen receptor . The progesterone receptor is a biological target of progestogens like progesterone, and the androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
CMA acts as an agonist of the progesterone receptor, meaning it binds to and activates this receptor . This activation leads to a series of cellular changes that mimic the effects of natural progesterone . Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
These effects can include changes in gene expression, protein synthesis, and cellular function
Pharmacokinetics
CMA is administered orally and has a high bioavailability, meaning a large proportion of the drug is absorbed into the bloodstream . It is metabolized in the liver through processes such as reduction, hydroxylation, deacetylation, and conjugation . The metabolites of CMA include 3α-Hydroxy-CMA and 3β-Hydroxy-CMA . The elimination half-life of CMA ranges from 25 to 89 hours , and it is excreted in both urine (33-45%) and feces (24-41%) .
Result of Action
The activation of the progesterone receptor by CMA can lead to a variety of molecular and cellular effects. These can include changes in the regulation of gene expression, protein synthesis, and cellular function . The blocking of the androgen receptor can prevent the effects of androgens, which can be beneficial in conditions such as prostate cancer and acne .
Analyse Biochimique
Biochemical Properties
Chlormadinol acetate is a synthetic progestogen, which means it is an agonist of the progesterone receptor . This means it interacts with the progesterone receptor, mimicking the effects of the natural hormone progesterone . It is also an antiandrogen, meaning it is an antagonist of the androgen receptor . This means it binds to the androgen receptor, blocking the effects of androgens like testosterone and dihydrotestosterone .
Cellular Effects
Chlormadinol acetate, by acting as a progestin and antiandrogen, can have various effects on cells. As a progestin, it can influence cell function by impacting cell signaling pathways related to the progesterone receptor . As an antiandrogen, it can affect gene expression related to the androgen receptor, potentially influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chlormadinol acetate involves its binding interactions with the progesterone and androgen receptors . By acting as an agonist of the progesterone receptor, it can activate or inhibit enzymes and cause changes in gene expression . As an antagonist of the androgen receptor, it can prevent the activation of enzymes and the expression of genes normally triggered by androgens .
Temporal Effects in Laboratory Settings
The effects of Chlormadinol acetate can change over time in laboratory settings. For example, its half-life is between 25 and 89 hours , indicating that its effects can last for several days. Over time, it is metabolized in the liver through processes such as reduction, hydroxylation, deacetylation, and conjugation .
Dosage Effects in Animal Models
The effects of Chlormadinol acetate can vary with different dosages in animal models . For example, the teratogenicity of Chlormadinol acetate varies depending on dose and animal species . The oral threshold dose for teratogenicity is about 10 mg/kg body weight/day in mice and 3 to 8 mg/kg body weight/day in rabbits .
Metabolic Pathways
Chlormadinol acetate is involved in metabolic pathways in the liver, where it undergoes processes such as reduction, hydroxylation, deacetylation, and conjugation . It interacts with enzymes involved in these processes .
Transport and Distribution
Chlormadinol acetate is taken by mouth and has a bioavailability of 100% . It is distributed within the body, where it binds to proteins such as albumin . It is not bound to sex hormone-binding globulin or corticosteroid-binding globulin .
Subcellular Localization
Given its role as a progestin and antiandrogen, it is likely to be found in the cytoplasm where it can interact with its target receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlormadinone acetate is synthesized from progesterone. The synthesis involves several steps, including chlorination, acetylation, and dehydrogenation. The key steps are:
Chlorination: Progesterone is chlorinated to form 6-chloroprogesterone.
Acetylation: The 6-chloroprogesterone is then acetylated to form 6-chloro-17α-acetoxyprogesterone.
Dehydrogenation: Finally, the compound undergoes dehydrogenation to form chlormadinone acetate.
Industrial Production Methods: Industrial production of chlormadinone acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chlormadinone acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 3α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate.
Hydroxylation: Hydroxylation reactions can occur at different positions on the molecule.
Deacetylation: The acetate group can be removed through deacetylation reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Hydroxylation: Hydroxylation reactions often use oxidizing agents such as potassium permanganate or osmium tetroxide.
Deacetylation: Deacetylation can be achieved using acidic or basic hydrolysis.
Major Products:
- 3α-Hydroxychlormadinone acetate
- 3β-Hydroxychlormadinone acetate
- Chlormadinone (after deacetylation)
Comparaison Avec Des Composés Similaires
- Cyproterone Acetate
- Medroxyprogesterone Acetate
- Megestrol Acetate
- Dienogest
- Norgestrel
Activité Biologique
Chlormadinol acetate (CMA) is a synthetic progestin with notable antiandrogenic properties, primarily used in hormonal contraceptives and for various therapeutic indications. This article delves into the biological activity of CMA, highlighting its mechanisms of action, clinical applications, and associated case studies.
CMA exhibits a multifaceted mechanism of action:
- Progestogenic Activity : It mimics the effects of natural progesterone, influencing reproductive hormone regulation. CMA suppresses gonadotropin secretion, thereby reducing ovarian and adrenal androgen production, which is crucial in managing conditions like endometriosis and hirsutism .
- Antiandrogenic Properties : CMA acts as an antagonist at the androgen receptor (AR), inhibiting the effects of androgens such as testosterone and dihydrotestosterone. This property is particularly beneficial in treating androgen-related disorders like acne and seborrhea .
- GABAergic Effects : Recent studies suggest that CMA may have mood-stabilizing properties through its metabolites' interaction with GABA(A) receptors, potentially alleviating depressive symptoms in women .
Pharmacokinetics
CMA is characterized by its pharmacokinetic profile:
- Protein Binding : High binding affinity (96.6–99.4%) to plasma proteins, predominantly albumin .
- Metabolism : Primarily metabolized in the liver through reduction and hydroxylation, yielding metabolites such as 3α-Hydroxy-CMA and 3β-Hydroxy-CMA .
- Half-Life : The elimination half-life ranges from 25 to 89 hours, allowing for sustained biological activity .
- Excretion : Approximately 33–45% of CMA is excreted in urine, with the remainder in feces .
Clinical Applications
CMA has been extensively studied for its therapeutic benefits:
- Hormonal Contraception : Combined with ethinylestradiol (EE), CMA is effective in preventing pregnancy while also providing non-contraceptive benefits such as cycle regulation and symptom relief from dysmenorrhea .
- Management of Androgen-Related Disorders : Its antiandrogenic effects make it suitable for treating conditions like polycystic ovary syndrome (PCOS), acne, and hirsutism. Clinical trials show significant improvements in skin conditions among users of CMA-containing contraceptives .
- Psychological Benefits : Observational studies indicate that CMA can enhance emotional well-being and reduce mood swings in women undergoing hormonal treatment .
Case Studies
Several studies provide insights into CMA's efficacy:
- Prostate Cancer Patients : A study involving 32 prostate cancer patients demonstrated that low-dose CMA effectively alleviated hot flushes induced by androgen deprivation therapy, with an improvement rate of 84% among participants .
- Cycle Disorders in Young Women : In a cohort study of over 50,000 women using a low-dose combined oral contraceptive containing CMA/EE, significant reductions were observed in cycle disorders (e.g., spotting reduced by 46%, heavy bleeding by 95%) and dysmenorrhea (56% reduction) after six months of treatment .
- Meningioma Risk Assessment : Recent cohort studies have highlighted a potential association between prolonged use of high-dose CMA and increased risk of meningiomas, particularly in women aged 40 to 60. The findings suggest a dose-dependent risk that may decrease after discontinuation of treatment .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Progestogenic | Mimics progesterone; suppresses LH and FSH secretion |
Antiandrogenic | Inhibits androgen receptor activity; reduces testosterone effects |
GABAergic | Potential mood-stabilizing effects through GABA(A) receptor interaction |
Clinical Applications | Effective in contraception, management of PCOS, acne treatment, and alleviation of dysmenorrhea |
Propriétés
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-JBSAMAPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953232 | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-44-1 | |
Record name | 3β-Hydroxychlormadinone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormadinol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.